m-Tolyl isocyanate
Overview
Description
m-Tolyl isocyanate, also known as 3-methylphenyl isocyanate, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in the synthesis of various organic materials, including polymers and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of m-toluidine with phosgene. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_7\text{NCO} + 2\text{HCl} ] This reaction is typically carried out under controlled conditions to ensure safety and maximize yield .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the toxic and corrosive nature of phosgene. Additionally, alternative methods using less hazardous reagents are being explored to improve safety and sustainability .
Chemical Reactions Analysis
Types of Reactions: m-Tolyl isocyanate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form corresponding polymers using lanthanum isopropoxide as an initiator.
Addition Reactions: It reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: It can undergo substitution reactions with nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in addition reactions with this compound to form urethanes and ureas.
Catalysts: Lanthanum isopropoxide is used as a catalyst in polymerization reactions.
Major Products:
Polymers: Formed through polymerization reactions.
Urethanes and Ureas: Formed through addition reactions with alcohols and amines.
Scientific Research Applications
m-Tolyl isocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of m-Tolyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophilic groups such as hydroxyl (-OH) and amino (-NH2) groups to form urethanes and ureas. This reactivity is utilized in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the methyl group present in m-Tolyl isocyanate.
p-Tolyl isocyanate: Similar in structure but the isocyanate group is positioned differently on the benzene ring.
o-Tolyl isocyanate: Similar in structure but the isocyanate group is positioned differently on the benzene ring.
Uniqueness: this compound is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the physical and chemical properties of the resulting compounds .
Properties
IUPAC Name |
1-isocyanato-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-3-2-4-8(5-7)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGZWWUPFWALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060732 | |
Record name | m-Tolyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-29-4 | |
Record name | 3-Methylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isocyanato-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-isocyanato-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Tolyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TOLYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6QV3EC23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for m-tolyl isocyanate?
A1: this compound (also known as 3-methylphenyl isocyanate) has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. While the provided research papers did not contain detailed spectroscopic data, characteristic peaks in infrared spectroscopy would include a strong band around 2250-2270 cm-1 corresponding to the isocyanate (N=C=O) functional group.
Q2: How does the methyl group substitution in this compound affect its electronic excitation compared to phenyl isocyanate?
A2: Research using time-of-flight mass-selected resonant ionization spectroscopy coupled with theoretical calculations revealed that the methyl group substitution in this compound leads to a red shift in the 0-0 band of the electronic excitation spectra compared to phenyl isocyanate. [] This shift is attributed to the electron-donating nature of the methyl group, which influences the energy levels involved in the ππ* electronic transition. []
Q3: Can you differentiate the cis and trans isomers of this compound and p-phenylene diisocyanate spectroscopically?
A3: Yes, cis and trans isomers of both this compound and p-phenylene diisocyanate can be distinguished in their electronic excitation spectra. These isomers appear as distinct doublets. [] The assignment of these isomers was achieved by analyzing the methyl-group internal rotation for this compound and by applying low-frequency bending vibrations to the mutual exclusion rule between one- and two-photon spectra for p-phenylene diisocyanate. []
Q4: How does this compound react with sterols, and what are the properties of the resulting compounds?
A4: this compound readily reacts with sterols to form steryl carbamates. [] These steryl carbamates, specifically those incorporating a trifluoromethylphenyl moiety, have been investigated for their liquid crystal properties. [] The thermal behavior and mesophase textures of these compounds were studied using differential scanning calorimetry (DSC) and hot-stage microscopy. []
Q5: Can this compound be used in polymer synthesis, and what are the characteristics of the resulting polymers?
A5: Yes, this compound serves as a useful reagent in polymer synthesis. For instance, it acts as an end-capping agent in the preparation of photosensitive polycarbodiimide. [] The polycondensation reaction of tolylene 2,4-diisocyanate, in the presence of this compound and a catalyst, yields amorphous polycarbodiimides with good solubility in common organic solvents and impressive thermal stability. [] These polymers exhibit desirable properties for photosensitive applications, including transparency above 360 nm. []
Q6: How does the reactivity of this compound compare to other isocyanates in anionic polymerization initiated by lanthanum isopropoxide?
A6: While lanthanum isopropoxide effectively initiates the anionic polymerization of various isocyanates like hexyl, butyl, isobutyl, and octyl isocyanate, it does not lead to the polymerization of this compound under identical conditions. [] This suggests that steric hindrance posed by the methyl group in this compound might hinder its ability to undergo polymerization with this specific initiator system.
Q7: Has this compound been utilized in the synthesis of bioactive compounds?
A7: Yes, this compound plays a role in the synthesis of chlesystokynin analogues. [] These analogues, containing a tetrahydropyrimidinone ring derived from asparagine, were prepared by reacting Fmoc-deprotected intermediates with this compound. [] The conformational properties of these compounds were also investigated using dynamic 1H NMR spectroscopy. []
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